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Compound of Interest

Compound Name: 4-(Methylsulfinyl)benzoic acid

CAS No.: 33963-58-5

Cat. No.: B1587149

Get Quote

CAS Registry Number: 33963-58-5 Formula: C

H

O

S Molecular Weight: 184.21 g/mol

Executive Summary
4-(Methylsulfinyl)benzoic acid represents a critical structural motif in organic synthesis and

drug metabolism, characterized by the coexistence of a protic carboxylic acid and a polar,

aprotic sulfoxide moiety on a para-substituted benzene ring. This dual-functionality creates a

unique landscape for intermolecular bonding, where the molecule acts as both a strong

hydrogen bond donor (via -COOH) and a potent acceptor (via S=O).

This guide provides a rigorous analysis of the molecule's electronic structure, spectroscopic

signatures, and synthetic pathways. It is designed for researchers requiring high-fidelity data on

the physicochemical behavior of sulfoxide-functionalized aromatics.
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Molecular Architecture & Electronic Properties
The Sulfoxide Moiety: Chirality and Resonance
Unlike the planar carbonyl group, the sulfinyl group (-SOCH

) adopts a trigonal pyramidal geometry due to the lone pair on the sulfur atom. This imparts
chirality to the sulfur center. In standard synthesis, 4-(methylsulfinyl)benzoic acid exists as a
racemic mixture (

).

Electronic Character: The S=O bond is hypervalent but is best described by a resonance hybrid

between a double bond and a charge-separated single bond. The sulfur atom carries a

significant partial positive charge, while the oxygen is electron-rich, making it a hard Lewis

base.

Bond Order: ~1.5

Dipole Moment: High (~3.96 D for the isolated sulfoxide group), directing crystal packing.

Resonance Structures:

Aromatic Substitution Effects
The sulfinyl group is an electron-withdrawing group (EWG) by induction (-I) and resonance (-

R), although less powerful than the sulfonyl (-SO

-) or nitro groups. This deactivates the aromatic ring slightly towards electrophilic aromatic
substitution but increases the acidity of the benzoic acid moiety compared to unsubstituted
benzoic acid.

Hammett Substituent Constant (

):

(S(=O)CH

)

0.49
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This positive value confirms the electron-withdrawing nature, stabilizing the carboxylate

anion and lowering the pKa (predicted pKa

3.8 vs 4.2 for benzoic acid).

Crystallography & Supramolecular Bonding
The solid-state arrangement of 4-(methylsulfinyl)benzoic acid is governed by a competition

between two primary hydrogen-bonding synthons.

Competitive Hydrogen Bonding
Carboxylic Acid Homodimer [R

(8)]: The classic "head-to-head" interaction where two carboxyl groups form a cyclic eight-
membered ring. This is the thermodynamically preferred motif in non-polar environments.

Sulfoxide-Acid Catemer [C(4)]: The sulfoxide oxygen is a potent hydrogen bond acceptor. In

many sulfinyl-carboxylic acids, the acid proton donates to the sulfoxide oxygen (COOH

O=S) rather than the carbonyl oxygen, forming linear chains.

Structural Prediction: While benzoic acid derivatives typically dimerize, the high basicity of the

sulfoxide oxygen often disrupts this dimer, leading to extended polymeric chains where the

carboxyl group donates a proton to the sulfoxide of an adjacent molecule.

Visualization of Bonding Motifs
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Motif 1: Acid Homodimer (R2^2(8))

Motif 2: Sulfoxide-Acid Chain

4-(Methylsulfinyl)benzoic Acid (A)

COOH (Donor/Acceptor)

S=O (Strong Acceptor)

4-(Methylsulfinyl)benzoic Acid (B)

COOH (Donor/Acceptor)

HO-C=O (Donor)

O-H...O (Strong)

S=O...H-O (Very Strong)

Click to download full resolution via product page

Figure 1: Competitive supramolecular synthons. The sulfoxide oxygen often outcompetes the

carbonyl oxygen as an H-bond acceptor.

Spectroscopic Characterization
The following data provides the standard spectroscopic fingerprint for 4-
(methylsulfinyl)benzoic acid.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Polar aprotic solvent disrupts acid dimers).
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Infrared Spectroscopy (FT-IR)
Matrix: KBr Pellet.

3000–2500 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/1420-3049/15/1/83
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


: Broad O-H stretch (carboxylic acid dimer/chain).

1690 cm

: C=O stretch (Aromatic carboxylic acid).

1083 cm

: S=O stretch (Strong). Diagnostic band for sulfoxides (typically 1030–1070 cm

, shifted by conjugation).

856 cm

: C-H out-of-plane bending (para-substituted benzene).

Synthesis & Reactivity
Synthesis Protocol: Selective Oxidation
The synthesis requires the selective oxidation of 4-(methylthio)benzoic acid. Over-oxidation to

the sulfone (methylsulfonyl) is the primary impurity risk.

Reagents: Hydrogen Peroxide (30%), Acetic Acid (solvent/catalyst). Mechanism: Nucleophilic

attack of the sulfide sulfur on the electrophilic oxygen of the peracid intermediate.

Step-by-Step Protocol (Self-Validating)
Dissolution: Dissolve 10 mmol (1.68 g) of 4-(methylthio)benzoic acid in 15 mL of glacial

acetic acid. Validation: Solution should be clear/pale yellow.

Oxidant Addition: Cool to 0–5°C. Add 11 mmol (1.1 eq) of 30% H

O

dropwise over 20 minutes. Control: Maintain T < 10°C to prevent sulfone formation.

Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor: TLC (SiO

, 5% MeOH/DCM). Sulfoxide is more polar (lower R

) than sulfide.
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Quench & Isolation: Pour mixture into 50 mL ice water. If precipitate forms, filter. If soluble,

extract with EtOAc, dry over Na

SO

, and evaporate.

Purification: Recrystallize from Ethanol/Water or Acetone.

Yield: Expected 85–90% as a white powder.

Reaction Pathway Diagram
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Figure 2: Oxidative pathway. Control of temperature and stoichiometry is critical to stop at the

sulfoxide stage.

Applications in Drug Development[1]
Metabolic Significance
4-(Methylsulfinyl)benzoic acid is a key metabolite of 4-(methylthio)benzoic acid derivatives.

In biological systems (e.g., CYP450 catalysis), the sulfide-to-sulfoxide transformation is a
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primary detoxification or activation step.

Redox Cycling: The sulfoxide can be reduced back to sulfide by sulfoxide reductases (Msr)

or further oxidized to sulfone. This redox cycling can scavenge Reactive Oxygen Species

(ROS).

Solubility Engineering
The introduction of the sulfinyl group significantly increases aqueous solubility compared to the

parent sulfide or the methyl analog (p-toluic acid) due to the high polarity of the S=O bond

(LogP decreases). This makes it a valuable scaffold for improving the bioavailability of lipophilic

drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(Methylsulfinyl)benzoic Acid: Structural Architecture &
Bonding Dynamics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587149/docs#4-methylsulfinyl-benzoic-acid-
structural-architecture-bonding-dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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